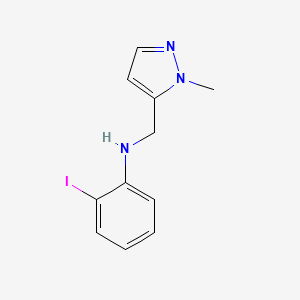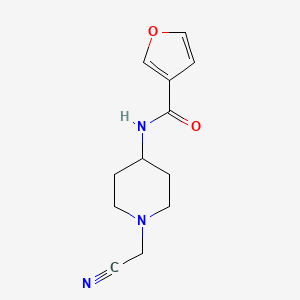
1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one is an organic compound that features a seven-membered azepane ring, a brominated phenyl group, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting a suitable thiol with a halogenated precursor.
Bromination of the Phenyl Group: The brominated phenyl group can be introduced through electrophilic aromatic substitution reactions using bromine or brominating agents.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Azepan-1-yl)-2-phenylethan-1-one: Lacks the bromine and thioether groups.
1-(Piperidin-1-yl)-2-((4-bromophenyl)thio)ethan-1-one: Contains a six-membered piperidine ring instead of the azepane ring.
1-(Azepan-1-yl)-2-((4-chlorophenyl)thio)ethan-1-one: Contains a chlorine atom instead of a bromine atom.
Uniqueness
1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one is unique due to the combination of its azepane ring, brominated phenyl group, and thioether linkage, which may impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C14H18BrNOS |
|---|---|
Poids moléculaire |
328.27 g/mol |
Nom IUPAC |
1-(azepan-1-yl)-2-(4-bromophenyl)sulfanylethanone |
InChI |
InChI=1S/C14H18BrNOS/c15-12-5-7-13(8-6-12)18-11-14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11H2 |
Clé InChI |
APPHGNHMDLJGPH-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(=O)CSC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)
![3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)



![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14913643.png)





![Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14913668.png)
![n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14913670.png)
